molecular formula C32H34ClN2NaO6S2 B12275782 3H-Indolium, 2-[2-[2-chloro-3-[(1,3-dihydro-1,3,3-trimethyl-5-sulfo-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-5-sulfo-, inner salt, sodium salt

3H-Indolium, 2-[2-[2-chloro-3-[(1,3-dihydro-1,3,3-trimethyl-5-sulfo-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-5-sulfo-, inner salt, sodium salt

Cat. No.: B12275782
M. Wt: 665.2 g/mol
InChI Key: PVCSEUMSZNJNJZ-UHFFFAOYSA-M
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Description

3H-Indolium, 2-[2-[2-chloro-3-[(1,3-dihydro-1,3,3-trimethyl-5-sulfo-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-5-sulfo-, inner salt, sodium salt is a complex organic compound. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its indolium core, which is a heterocyclic aromatic organic compound, and its multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indolium core. The process includes:

    Formation of the Indolium Core: This step involves the cyclization of appropriate precursors under acidic conditions.

    Functional Group Addition: The addition of functional groups such as the sulfo and chloro groups is achieved through electrophilic substitution reactions.

    Final Assembly: The final step involves the coupling of the indolium core with the cyclohexenyl and ethenyl groups under controlled conditions to ensure the correct configuration and stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.

    Reduction: Reduction reactions can convert the compound to its reduced forms, affecting its electronic structure and reactivity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the compound, modifying its chemical behavior.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles such as halides and amines are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted indolium derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The indolium core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3H-Indolium, 2-[2-[2-chloro-3-[(1,3-dihydro-1,3,3-trimethyl-5-sulfo-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-5-sulfo-, inner salt, sodium salt apart is its unique combination of functional groups and its indolium core, which confer distinct chemical and biological properties

Properties

Molecular Formula

C32H34ClN2NaO6S2

Molecular Weight

665.2 g/mol

IUPAC Name

sodium;(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole-5-sulfonate

InChI

InChI=1S/C32H35ClN2O6S2.Na/c1-31(2)24-18-22(42(36,37)38)12-14-26(24)34(5)28(31)16-10-20-8-7-9-21(30(20)33)11-17-29-32(3,4)25-19-23(43(39,40)41)13-15-27(25)35(29)6;/h10-19H,7-9H2,1-6H3,(H-,36,37,38,39,40,41);/q;+1/p-1

InChI Key

PVCSEUMSZNJNJZ-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=C(N4C)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)Cl)C)C.[Na+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4C)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)Cl)C)C.[Na+]

Origin of Product

United States

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